4-((Pyridin-3-ylmethylene)-amino)-benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((Pyridin-3-ylmethylene)-amino)-benzoic acid is an organic compound that features a pyridine ring attached to a benzoic acid moiety through a methylene-amino linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Pyridin-3-ylmethylene)-amino)-benzoic acid typically involves the condensation reaction between pyridine-3-carboxaldehyde and 4-aminobenzoic acid. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is heated under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-((Pyridin-3-ylmethylene)-amino)-benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro or halogenated derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-((Pyridin-3-ylmethylene)-amino)-benzoic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-((Pyridin-3-ylmethylene)-amino)-benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The compound’s ability to form coordination complexes with metal ions also plays a crucial role in its catalytic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bipyridine: A similar compound with two pyridine rings connected by a single bond, used in coordination chemistry.
1,2-Bis(pyridin-3-ylmethylene)hydrazine: Another related compound with a hydrazine linkage, used in the synthesis of coordination polymers.
Uniqueness
4-((Pyridin-3-ylmethylene)-amino)-benzoic acid is unique due to its specific methylene-amino linkage, which imparts distinct chemical and physical properties. This linkage allows for versatile reactivity and the formation of stable coordination complexes, making it valuable in various applications .
Eigenschaften
Molekularformel |
C13H10N2O2 |
---|---|
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
4-(pyridin-3-ylmethylideneamino)benzoic acid |
InChI |
InChI=1S/C13H10N2O2/c16-13(17)11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10/h1-9H,(H,16,17) |
InChI-Schlüssel |
AUWGKVCETDCGDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C=NC2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.